![molecular formula C18H19N5O2 B5543455 N-[3-(1H-imidazol-1-yl)propyl]-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5543455.png)
N-[3-(1H-imidazol-1-yl)propyl]-4-[(6-methyl-3-pyridazinyl)oxy]benzamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-[3-(1H-imidazol-1-yl)propyl]-4-[(6-methyl-3-pyridazinyl)oxy]benzamide often involves complex procedures that target the incorporation of the imidazolyl moiety into the benzamide scaffold. For instance, the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides have been detailed, showing the potential of the 1H-imidazol-1-yl group as a core structural element (Morgan et al., 1990).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of the imidazolyl group attached to a benzamide framework, often contributing to the compound's biological activity. Structural elucidation techniques, including spectroscopic methods and X-ray crystallography, are pivotal in understanding the configuration and conformation of these molecules (Ünver et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of N-[3-(1H-imidazol-1-yl)propyl]-4-[(6-methyl-3-pyridazinyl)oxy]benzamide derivatives can be explored through various functionalization reactions, aiming to modify the compound's chemical properties or enhance its biological activity. For instance, the functionalization reactions of related compounds provide insights into the possible chemical transformations that can be applied to the core structure (Yıldırım et al., 2005).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are crucial for the practical applications of these compounds. The thermally stable nature up to 300°C of certain derivatives highlights the robustness of the imidazolyl benzamide structure, which is an essential factor in their application potential (Patil et al., 2015).
Chemical Properties Analysis
Chemical properties, including reactivity towards other compounds, stability under various conditions, and the ability to undergo specific reactions, define the scope of applications for these compounds. The synthesis and characterization of derivatives, including their reactivity and functionalization potential, provide a comprehensive overview of their chemical behavior (Gabriele et al., 2006).
Scientific Research Applications
Synthesis and Electrophysiological Activity
Research has demonstrated the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, highlighting their potential as selective class III agents for arrhythmias. The study of N-[2-(Diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide dihydrochloride shows potency and efficacy comparable to existing clinical trial agents, indicating the 1H-imidazol-1-yl moiety's viability for producing class III electrophysiological activity (Morgan et al., 1990).
Antimicrobial and Antifungal Applications
Thiosemicarbazide derivatives, as precursors for synthesizing various heterocyclic compounds including imidazole, have shown antimicrobial activity. This underscores the utility of N-substituted imidazolylbenzamides in developing new antimicrobial agents (Elmagd et al., 2017).
Antiulcer Agents
Imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antiulcer agents, demonstrating the broader therapeutic potential of such compounds. While some showed good cytoprotective properties, indicating their potential in gastroprotective therapies (Starrett et al., 1989).
Kinase Inhibition Activity
Benzimidazole/benzoxazole derivatives and some Schiff's bases have been explored for their anti-inflammatory, analgesic, and kinase inhibition activities. This research suggests the potential application of N-substituted imidazolylbenzamides in developing kinase inhibitors, highlighting their significance in cancer and other diseases (Sondhi et al., 2006).
Corrosion Inhibition
The effect of substitution on benzimidazole derivatives has been studied for their corrosion inhibition properties for mild steel in sulfuric acid. This research indicates the potential industrial application of such compounds in protecting metals from corrosion, showcasing the versatility of N-substituted imidazolylbenzamides beyond pharmaceuticals (Ammal et al., 2018).
Mechanism of Action
The mechanism of action of imidazole-containing compounds can vary widely depending on their specific structure and the biological system in which they are acting. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-(6-methylpyridazin-3-yl)oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-14-3-8-17(22-21-14)25-16-6-4-15(5-7-16)18(24)20-9-2-11-23-12-10-19-13-23/h3-8,10,12-13H,2,9,11H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDPEPAHWJQTTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NCCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-imidazol-1-yl)propyl]-4-[(6-methyl-3-pyridazinyl)oxy]benzamide |
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